molecular formula C13H14BrN5 B7731339 N-(4-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

N-(4-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B7731339
M. Wt: 320.19 g/mol
InChI Key: OUUHFKCLPVNXFY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is a chemical compound that belongs to the class of guanidines This compound is characterized by the presence of a bromophenyl group and a dimethylpyrimidinyl group attached to the guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 4-bromoaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis might be employed to enhance efficiency.

Types of Reactions:

    Oxidation: N-(4-bromophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

N-(4-bromophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine
  • N-(4-fluorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine
  • N-(4-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine

Comparison: N-(4-bromophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its analogs with different halogen substitutions, it may exhibit distinct chemical and biological properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUHFKCLPVNXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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